3-Aminobutanoic acid

Catalog No.
S560058
CAS No.
541-48-0
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminobutanoic acid

CAS Number

541-48-0

Product Name

3-Aminobutanoic acid

IUPAC Name

3-aminobutanoic acid

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)

InChI Key

OQEBBZSWEGYTPG-UHFFFAOYSA-N

SMILES

CC(CC(=O)O)N

Solubility

1000 mg/mL at 25 °C

Synonyms

3-Aminobutanoicacid;DL-3-Aminobutyricacid;541-48-0;3-Aminobutyricacid;beta-Aminobutyricacid;2835-82-7;Butanoicacid,3-amino-;BABA;DL-beta-homo-alanine;3-methyl-beta-alanine;DL-3-AMINO-N-BUTYRICACID;DL-3-aminobutanoicacid;Butyricacid,3-amino-;DL-.beta.-Aminobutyricacid;CHEBI:37081;OQEBBZSWEGYTPG-UHFFFAOYSA-N;EINECS208-783-2;EINECS220-617-0;SBB065941;3-amino-butyricacid;AI3-26821;(+/-)-3-Aminobutyricacid;dl-beta-Amino-n-butyricacid;Carbocreatine;3-azanylbutanoicacid

Canonical SMILES

CC(CC(=O)O)N

As a Neuromodulator

GABA's primary function is as the major inhibitory neurotransmitter in the central nervous system (CNS). It binds to GABA receptors, regulating neuronal activity and influencing various processes like:

  • Motor control: GABA helps regulate muscle tone and movement coordination [].
  • Anxiety and mood: GABAergic signaling is implicated in anxiety and mood regulation [].
  • Learning and memory: GABA plays a role in memory formation and consolidation [].

Researchers are investigating the involvement of GABAergic signaling in various neurological disorders like:

  • Epilepsy: Excessive neuronal excitation is a hallmark of epilepsy, and GABAergic drugs are used as first-line therapy [].
  • Anxiety disorders: Drugs targeting the GABA system are used to treat anxiety disorders like generalized anxiety disorder and social anxiety disorder [].
  • Schizophrenia: GABAergic dysfunction is implicated in schizophrenia, and researchers are exploring the potential of novel GABA-modulating drugs [].

As a Pharmaceutical Target

GABA's role in the nervous system makes it a target for developing various therapeutic agents. Some examples include:

  • Anticonvulsants: Several FDA-approved anticonvulsant medications act by enhancing GABAergic inhibition [].
  • Anxiolytics: Benzodiazepines, a class of anti-anxiety medications, work by potentiating GABAergic transmission [].
  • Muscle relaxants: Some muscle relaxants, like baclofen, act by mimicking the effects of GABA at specific receptors [].

Research is ongoing to develop new drugs targeting the GABA system for various neurological and psychiatric conditions.

As a Research Tool

GABA and its analogs are valuable tools in various scientific research applications, including:

  • Studying neuronal function: Researchers use GABAergic agonists and antagonists to understand the role of GABA in different brain circuits.
  • Modeling neurological disorders: GABAergic manipulations are used to create animal models of neurological disorders for research purposes [].
  • Drug discovery: The GABAergic system is a target for discovering new drugs for various neurological and psychiatric conditions.

3-Aminobutanoic acid, also known as β-aminobutyric acid, is a non-proteinogenic amino acid with the chemical formula C₄H₉NO₂. It is characterized by an amino group attached to the third carbon of the butyric acid chain. This compound is notable for its role as a metabolite and has garnered interest for its potential applications in both biochemical and agricultural contexts. As an isomer of other aminobutyric acids, it shares similarities with compounds such as α-aminobutyric acid and γ-aminobutyric acid (GABA), which is a well-known neurotransmitter in animals and plants .

The mechanism of action of 3-ABA is not fully understood but research suggests potential roles in:

  • Plant science: Studies indicate 3-ABA application to plants can induce resistance to diseases and environmental stresses []. The exact mechanism remains under investigation but might involve triggering defense responses in plants [].
Typical of amino acids, including:

  • Amino Acid Reactions: It can undergo typical reactions involving amino acids, such as peptide bond formation.
  • Ullmann Reaction: It can be utilized as a reactant to synthesize N-aryl amino butanoic acids through Ullmann-type aryl amination reactions with aryl halides .
  • Enzymatic Reactions: The compound can be involved in enzymatic processes, particularly those utilizing lipases for resolution or modification .

The synthesis of 3-aminobutanoic acid can be achieved through several methods:

  • Traditional Synthetic Routes: Early methods included reactions between ammonia and crotonic acid under pressure, or from malonic acid with acetaldehyde and ammonia.
  • Chemoenzymatic Synthesis: A more recent approach involves an enantioselective chemoenzymatic synthesis that utilizes prochiral compounds through an aza-Michael addition followed by enzymatic resolution with lipases, leading to high yields and enantiomeric excess without extensive purification steps .

3-Aminobutanoic acid has diverse applications across various fields:

  • Agricultural Use: Its ability to induce plant defense mechanisms makes it a candidate for use as a biostimulant in agriculture, enhancing crop resistance to diseases.
  • Biochemical Research: The compound serves as a valuable tool in research related to amino acids and their metabolic pathways.
  • Pharmaceutical Development: It has potential implications in drug development due to its biological activities.

Studies have demonstrated that 3-aminobutanoic acid interacts with various biological systems:

  • Modulation of Plant Responses: Research indicates that it can modulate tobacco resistance against viruses like the tobacco mosaic virus, affecting local and systemic responses within the plant .
  • Hormonal Interactions: The compound influences the accumulation of plant hormones such as salicylic acid, which plays a crucial role in systemic acquired resistance against pathogens .

3-Aminobutanoic acid shares structural similarities with other aminobutyric acids. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Characteristics
3-Aminobutanoic AcidC₄H₉NO₂Induces plant defense; enhances stress resistance.
α-Aminobutyric AcidC₄H₉NO₂Precursor for protein synthesis; less studied in plants.
γ-Aminobutyric Acid (GABA)C₄H₉NO₂Neurotransmitter; primarily studied in animal physiology.

While all these compounds share the same molecular formula, their biological roles and applications differ significantly, with 3-aminobutanoic acid being particularly noted for its agricultural benefits .

Physical Description

Solid

XLogP3

-3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

103.063328530 g/mol

Monoisotopic Mass

103.063328530 g/mol

Heavy Atom Count

7

Melting Point

193.0 °C

UNII

4282SA5CTS

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2835-82-7
541-48-0

Wikipedia

%CE%92-Aminobutyric_acid

General Manufacturing Information

Butanoic acid, 3-amino-: INACTIVE

Dates

Modify: 2023-08-15

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